molecular formula C11H13N3O3S B14506512 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide CAS No. 64682-95-7

4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B14506512
CAS No.: 64682-95-7
M. Wt: 267.31 g/mol
InChI Key: BTWNKPNDKBRQRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the reaction of 4-amino-benzenesulfonamide with 3,5-dimethyl-1,2-oxazole. The reaction typically occurs under controlled conditions with specific reagents to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The compound targets specific enzymes involved in bacterial DNA synthesis, thereby preventing bacterial replication and growth . This action disrupts the metabolic processes of the bacteria, leading to their eventual death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide is unique due to its specific molecular structure, which provides a distinct antibacterial profile. Its effectiveness against a wide range of bacteria and its specific mechanism of action make it a valuable compound in medical and scientific research .

Properties

CAS No.

64682-95-7

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

4-amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-7-11(8(2)17-13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3

InChI Key

BTWNKPNDKBRQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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